![molecular formula C19H19N5O B15159833 N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide CAS No. 660858-87-7](/img/structure/B15159833.png)
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets. This compound is characterized by the presence of a benzyl group, a but-2-en-1-yl group, and a tetrazole ring attached to a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often employs similar condensation reactions, utilizing catalysts to enhance reaction efficiency and yield. The use of ultrasonic irradiation and green catalysts is becoming increasingly popular in industrial settings due to their environmental benefits and cost-effectiveness .
化学反応の分析
Types of Reactions
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit the activity of enzymes such as tyrosinase . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
N-Benzylbenzamide: This compound also contains a benzyl group attached to a benzamide core and is known for its enzyme inhibitory properties.
N-(but-3-en-2-yl)-benzamide: Similar in structure, this compound features a but-3-en-2-yl group attached to the benzamide core.
Uniqueness
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring enhances the compound’s ability to interact with biological targets, making it a valuable molecule in medicinal chemistry.
特性
CAS番号 |
660858-87-7 |
|---|---|
分子式 |
C19H19N5O |
分子量 |
333.4 g/mol |
IUPAC名 |
N-benzyl-3-(2-but-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C19H19N5O/c1-2-3-12-24-22-18(21-23-24)16-10-7-11-17(13-16)19(25)20-14-15-8-5-4-6-9-15/h2-11,13H,12,14H2,1H3,(H,20,25) |
InChIキー |
HISRBGQCFWAUQZ-UHFFFAOYSA-N |
正規SMILES |
CC=CCN1N=C(N=N1)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
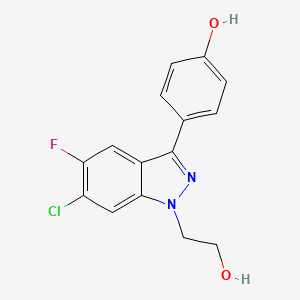
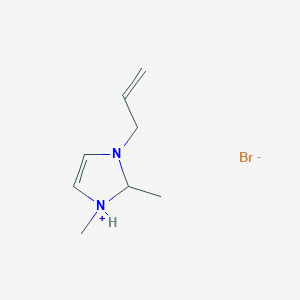
![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)
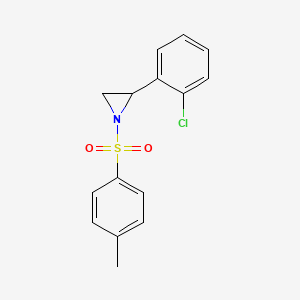
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
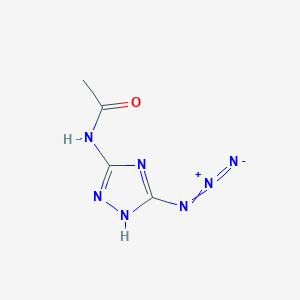
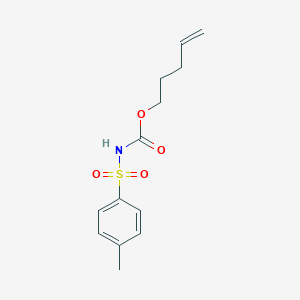
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
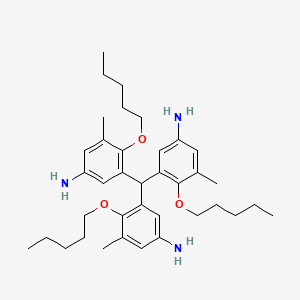
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
